molecular formula C12H12N2O3S B12866386 3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester

3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester

Cat. No.: B12866386
M. Wt: 264.30 g/mol
InChI Key: AYQMFVGJBAXQLU-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

    Common Reagents and Conditions: Typical reagents include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride.

Scientific Research Applications

3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester involves its interaction with molecular targets in biological systems. The compound’s thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation or antimicrobial activity . The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

3-[3-Methyl-4-oxo-thiazolidin-(2Z)-ylideneamino]-benzoic acid methyl ester can be compared with other thiazolidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

methyl 3-[(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate

InChI

InChI=1S/C12H12N2O3S/c1-14-10(15)7-18-12(14)13-9-5-3-4-8(6-9)11(16)17-2/h3-6H,7H2,1-2H3

InChI Key

AYQMFVGJBAXQLU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CSC1=NC2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

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